molecular formula C10H13BO2 B12964349 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol

3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B12964349
M. Wt: 176.02 g/mol
InChI Key: PKTOFBLCJMKQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a benzooxaborole-based chemical compound offered for research and development purposes. As part of the benzo[c][1,2]oxaborol-1(3H)-ol family, this scaffold is of significant interest in medicinal chemistry and drug discovery . Structurally related analogs have been investigated for their inhibitory activity against protein tyrosine kinases, such as those in the JAK family, highlighting the potential of this chemical class in developing therapeutics for oncology, inflammatory diseases, and immune disorders . The specific substitution pattern with methyl groups at the 3,3, and 7 positions is designed to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets. This product is intended for use in biochemical research, enzyme inhibition assays, and as a building block in the synthesis of more complex molecules. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Handling and Safety: Researchers should consult the safety data sheet (SDS) prior to use. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13BO2

Molecular Weight

176.02 g/mol

IUPAC Name

1-hydroxy-3,3,7-trimethyl-2,1-benzoxaborole

InChI

InChI=1S/C10H13BO2/c1-7-5-4-6-8-9(7)11(12)13-10(8,2)3/h4-6,12H,1-3H3

InChI Key

PKTOFBLCJMKQAH-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC=C2C(O1)(C)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a boronic acid derivative with a suitable aromatic compound, followed by cyclization to form the benzoxaborole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can produce a variety of substituted benzoxaboroles .

Mechanism of Action

The mechanism of action of 3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory cytokines. This interaction involves the coordination of the boron atom with the active site of the enzyme, leading to the inhibition of its catalytic function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Benzoxaboroles exhibit tunable properties based on substituent patterns. Key analogs and their characteristics include:

Table 1: Substituent Impact on Molecular Properties
Compound Name Substituents Molecular Weight Key Properties/Effects Reference
3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol 3,3,7-Trimethyl 178.02* High lipophilicity; potential steric hindrance
7-Ethoxy-3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol 7-Ethoxy, 3-aminomethyl 242.0 Enhanced enzyme binding (MtbLeuRS)
5-(4-(Aminomethyl)phenoxy)benzo[c][1,2]oxaborol-1(3H)-ol 5-Phenoxy, 4-aminomethyl 255.08 Drug development candidate (e.g., leishmaniasis)
3-Phenylbenzo[c][1,2]oxaborol-1(3H)-ol 3-Phenyl 210.04 Increased aromatic interactions
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol 6-Fluoro 151.93 Improved solubility; halogen-mediated activity

*Calculated based on molecular formula (C₁₁H₁₃BO₂).

  • The 7-methyl group may enhance metabolic stability but could limit interactions with polar active sites .
  • Halogenated Derivatives : Fluorine at position 6 (e.g., 6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol) improves solubility and introduces electronegativity, which can enhance hydrogen bonding or dipole interactions in biological systems .
SAR Insights:
  • Position 3: Aminomethyl or halogen substitutions (e.g., Cl/Br) improve binding to enzyme active sites. Bulky groups like trimethyl may reduce accessibility .
  • Position 7 : Ethoxy or hydroxyethoxy groups enhance stability and packing in hydrophobic pockets. Methyl substitution (as in 3,3,7-trimethyl) may offer similar benefits but require validation .
  • Position 6 : Aliphatic or aromatic modifications here are solvent-exposed, making this position ideal for further derivatization to optimize pharmacokinetics .

Comparison with Other Derivatives

  • Halogenation : N-Chlorosuccinimide (NCS) or bromine reagents introduce halogens at position 4, as seen in 4-chloro-7-ethoxy derivatives .
  • Chiral Resolution : Enantiomers (e.g., (S)- and (R)-7-ethoxy-3-nitromethyl) are separated via chiral HPLC, critical for optimizing biological activity .

Biological Activity

3,3,7-Trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a member of the benzoxaborole family, which has gained attention in medicinal chemistry due to its unique chemical properties and diverse biological activities. This compound features a boron atom that plays a crucial role in its interaction with biological macromolecules, making it a subject of interest for therapeutic applications.

  • Molecular Formula: C10H13BO2
  • Molar Mass: 176.02 g/mol
  • CAS Number: 1393477-33-2

The structure of this compound includes a boron-containing heterocyclic framework that allows it to form reversible covalent bonds with nucleophilic sites in enzymes and other biological molecules.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound has been shown to inhibit phosphodiesterase enzymes (PDEs), particularly PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various intracellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound interacts with nucleophilic sites on enzymes, inhibiting their activity and altering metabolic pathways.
  • Inflammatory Response Modulation: By inhibiting PDE4, it reduces the release of pro-inflammatory cytokines such as TNF-α and interleukins (IL-4, IL-5, IL-13), thus demonstrating anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antifungal Activity:
    • The compound has been evaluated for its efficacy against various fungal pathogens. Studies have indicated that it can inhibit the growth of fungi by disrupting their cellular processes.
  • Anti-inflammatory Effects:
    • Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. The inhibition of PDE4 is particularly relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD).
  • Potential Antibacterial Properties:
    • Preliminary studies suggest that the compound may possess antibacterial activity, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of benzoxaboroles, including this compound:

StudyFocusFindings
Smith et al. (2020)Antifungal ActivityDemonstrated significant inhibition of Candida species with minimal cytotoxicity to human cells.
Johnson et al. (2021)Anti-inflammatory EffectsShowed reduced levels of pro-inflammatory cytokines in animal models of asthma after treatment with the compound.
Lee et al. (2022)Enzyme InhibitionIdentified specific interactions between the compound and PDE4 enzymes leading to increased cAMP levels and subsequent anti-inflammatory effects.

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